molecular formula C9H18ClNO2S B1403651 3-(Cyclohexylsulfonyl)azetidine hydrochloride CAS No. 1820638-85-4

3-(Cyclohexylsulfonyl)azetidine hydrochloride

Cat. No.: B1403651
CAS No.: 1820638-85-4
M. Wt: 239.76 g/mol
InChI Key: ZUGWPDSJUABJIZ-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO2S and a molecular weight of 239.76 g/mol . It is characterized by the presence of a cyclohexylsulfonyl group attached to an azetidine ring, which is further stabilized by a hydrochloride group. This compound is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)azetidine hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.

    Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group is introduced via sulfonylation reactions using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azetidines and sulfonyl derivatives.

Scientific Research Applications

3-(Cyclohexylsulfonyl)azetidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfonyl group can modulate the activity of these targets, leading to various biological effects. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylsulfonyl)pyrrolidine hydrochloride
  • 3-(Cyclohexylsulfonyl)piperidine hydrochloride
  • 3-(Cyclohexylsulfonyl)morpholine hydrochloride

Uniqueness

3-(Cyclohexylsulfonyl)azetidine hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to other cyclic sulfonyl compounds. The smaller ring size of azetidine compared to pyrrolidine or piperidine results in different steric and electronic effects, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

3-cyclohexylsulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGWPDSJUABJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclohexylsulfonyl)azetidine hydrochloride
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3-(Cyclohexylsulfonyl)azetidine hydrochloride
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3-(Cyclohexylsulfonyl)azetidine hydrochloride
Reactant of Route 4
3-(Cyclohexylsulfonyl)azetidine hydrochloride
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Reactant of Route 5
3-(Cyclohexylsulfonyl)azetidine hydrochloride
Reactant of Route 6
3-(Cyclohexylsulfonyl)azetidine hydrochloride

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